2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline oxalate
Overview
Description
2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline oxalate is a useful research compound. Its molecular formula is C21H20N2O8 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.12196560 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition Efficiencies and Corrosion Inhibitors
Quinoxalines, including compounds structurally related to 2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline oxalate, have been explored for their corrosion inhibition properties. A theoretical study on quinoxalines revealed their potential as corrosion inhibitors for copper in nitric acid media, indicating a broader application of similar compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Helical Quinoline-Derived Oligoamides
Research on oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid highlights the ability of quinoline-derived compounds to form helical structures. These structures have potential applications in the development of new materials and molecules with unique properties, such as high stability and specific conformations (Jiang et al., 2003).
Anticorrosive Materials
The quinoline nucleus and its derivatives serve as effective anticorrosive agents. These compounds, including those structurally related to this compound, form stable chelating complexes with metallic surfaces, showcasing their broad utility in corrosion inhibition (Verma et al., 2020).
Synthesis and Structural Analysis
Research on the synthesis of quinoline derivatives emphasizes the diversity of chemical reactions and structural analyses possible with quinoline compounds. These studies provide insights into the synthesis routes and the potential for creating novel compounds with varied applications (Praveena et al., 2013).
Photophysical Properties
Studies on quinoline derivatives, including those with nitrophenyl components, have explored their photophysical properties. These compounds exhibit unique behaviors such as dual emissions and large Stokes shifts, indicating their potential use in optical materials and sensors (Padalkar & Sekar, 2014).
Properties
IUPAC Name |
2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4.C2H2O4/c1-13-6-9-17(16(12-13)21(22)23)24-10-11-25-18-5-3-4-15-8-7-14(2)20-19(15)18;3-1(4)2(5)6/h3-9,12H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYJZRBBJLXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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